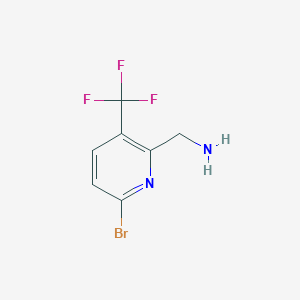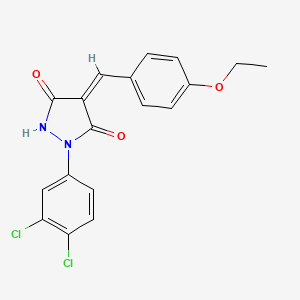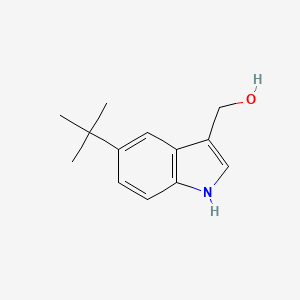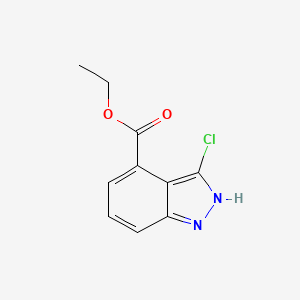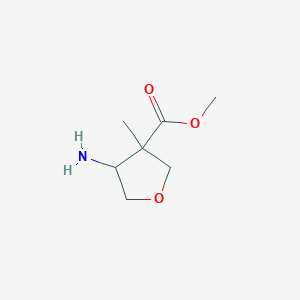![molecular formula C24H22O4 B13656873 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and aldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration reactions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro-substituted aromatic compounds.
科学研究应用
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with molecular targets through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s aromatic structure also allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-[2-(4-formylphenyl)ethynyl]benzaldehyde: Similar structure but with an ethynyl linkage instead of a diethoxy substitution.
4-[4-(4-formylphenyl)phenyl]benzaldehyde: Lacks the diethoxy groups, making it less sterically hindered.
Uniqueness
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its diethoxy substitution, which can influence its reactivity and solubility
属性
分子式 |
C24H22O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C24H22O4/c1-3-27-23-13-22(20-11-7-18(16-26)8-12-20)24(28-4-2)14-21(23)19-9-5-17(15-25)6-10-19/h5-16H,3-4H2,1-2H3 |
InChI 键 |
DDJWOPHTKVPRQL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCC)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
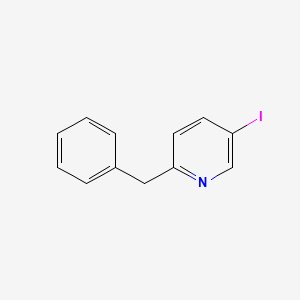
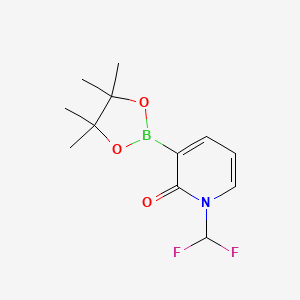
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)
